An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-[(5-bromopentyl)oxy]benzoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-[(5-bromopentyl)oxy]benzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-[(5-bromopentyl)oxy]benzoate (CAS No. 96517-13-4) is a bifunctional organic molecule that holds significant potential as a versatile building block and linker in medicinal chemistry and materials science. Its structure, featuring a parabens core, an ethyl ester, and a terminal alkyl bromide, provides three distinct points for chemical modification. This guide offers a comprehensive overview of its physicochemical properties, synthesis, and characterization for researchers, scientists, and professionals in drug development. Understanding these properties is paramount for its effective application in the synthesis of novel compounds, including prodrugs, targeted drug delivery systems, and functionalized polymers.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of Ethyl 4-[(5-bromopentyl)oxy]benzoate are summarized below.
| Property | Value | Source |
| IUPAC Name | Ethyl 4-[(5-bromopentyl)oxy]benzoate | - |
| CAS Number | 96517-13-4 | [1] |
| Molecular Formula | C₁₄H₁₉BrO₃ | [1] |
| Molecular Weight | 315.20 g/mol | [1] |
| Predicted LogP | 4.2 ± 0.4 | Prediction[2][3] |
| Predicted pKa | ~4.5 (for protonated ester carbonyl) | Prediction |
| Physical State | Not specified (likely liquid or low-melting solid) | Inferred |
Synthesis and Purification
The most direct and common route for the synthesis of Ethyl 4-[(5-bromopentyl)oxy]benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of ethyl 4-hydroxybenzoate attacks the primary carbon of 1,5-dibromopentane.
Causality in Synthesis Design:
The choice of the Williamson ether synthesis is dictated by the structure of the target molecule. It is a robust and high-yielding reaction for forming aryl ethers.[4][5][6] A primary alkyl halide (1,5-dibromopentane) is used to minimize the competing elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[7][8] A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, which is more acidic than a typical alcohol.
Caption: Synthetic workflow for Ethyl 4-[(5-bromopentyl)oxy]benzoate.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: To a round-bottom flask, add ethyl 4-hydroxybenzoate (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as acetone or dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 1,5-dibromopentane (1.5-2.0 eq.) to the mixture. Using an excess of the dibromoalkane can help minimize the formation of the bis-ether byproduct.
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 4-[(5-bromopentyl)oxy]benzoate.
Physicochemical Properties and Their Significance
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which influences its solubility, permeability across biological membranes, and pharmacokinetic profile.
-
Predicted Value: The predicted LogP for Ethyl 4-[(5-bromopentyl)oxy]benzoate is approximately 4.2.[2][3] This high value indicates that the compound is significantly more soluble in lipids and non-polar solvents than in water.
-
Implications for Drug Development: A high LogP value suggests good membrane permeability but may also lead to poor aqueous solubility, increased metabolic clearance, and potential for non-specific binding. This property is crucial when designing derivatives for biological applications.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH.
-
Predicted Value: The ester carbonyl group can be protonated under strongly acidic conditions. The predicted pKa for the protonated ester is approximately -4.5. The molecule does not possess any readily ionizable protons under physiological pH ranges.
-
Implications for Drug Development: The lack of an ionizable group in the physiological pH range means that its solubility and permeability will not be significantly affected by pH changes in the body.
Solubility
-
Aqueous Solubility: Due to its high predicted LogP, the compound is expected to have very low solubility in water.
-
Organic Solubility: It is predicted to be soluble in a wide range of organic solvents, including alcohols, ethers, and chlorinated solvents.[9]
Spectroscopic Characterization Profile (Predicted)
While experimental spectra are not publicly available, the structure of Ethyl 4-[(5-bromopentyl)oxy]benzoate allows for a reliable prediction of its key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, ether, alkyl chain, and ethyl ester protons.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.9-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ester group will be downfield (closer to 8.0 ppm) compared to the protons ortho to the ether linkage (closer to 6.9 ppm).
-
Ethyl Ester Protons: A quartet at approximately 4.3 ppm (O-CH₂) and a triplet at approximately 1.4 ppm (-CH₃).[10]
-
Alkyl Chain Protons:
-
A triplet at approx. 4.0 ppm for the methylene group attached to the aryl ether oxygen (-O-CH₂-).
-
A triplet at approx. 3.4 ppm for the methylene group attached to the bromine atom (-CH₂-Br).
-
A series of multiplets in the range of 1.5-2.0 ppm for the remaining three methylene groups of the pentyl chain.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon: A signal around 166 ppm for the ester carbonyl.[11][12]
-
Aromatic Carbons: Four signals in the aromatic region (approx. 114-163 ppm). The carbon attached to the ether oxygen will be the most upfield, while the carbon attached to the ester group will be downfield.
-
Ethyl Ester Carbons: A signal around 61 ppm for the O-CH₂ and around 14 ppm for the -CH₃.[13]
-
Alkyl Chain Carbons:
-
A signal around 68 ppm for the methylene carbon attached to the aryl ether oxygen.
-
A signal around 33 ppm for the methylene carbon attached to the bromine.
-
Signals for the other three methylene carbons between 25-32 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ester): A strong, sharp absorption band in the range of 1715-1730 cm⁻¹, characteristic of an aromatic ester.[14][15]
-
C-O Stretches (Ether and Ester): Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹.[14]
-
Aromatic C-H and C=C Stretches: Signals around 3030-3100 cm⁻¹ (C-H) and 1500-1600 cm⁻¹ (C=C).[16]
-
Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹.
-
C-Br Stretch: A band in the lower frequency region, typically between 515-690 cm⁻¹.[17][18]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to several characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks at m/z 314 and 316 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6][19]
-
Key Fragmentations:
Experimental Protocols for Physicochemical Characterization
Determination of LogP by HPLC
This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value. It is a high-throughput and reliable alternative to the traditional shake-flask method.
Caption: Workflow for LogP determination by HPLC.
-
System Preparation: Use a reverse-phase C18 column with an isocratic mobile phase (e.g., methanol/water).
-
Calibration: Prepare a series of standard compounds with known LogP values. Inject each standard and record its retention time (t_R).
-
Calculate Capacity Factor (k): For each standard, calculate k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear relationship should be observed.
-
Sample Analysis: Inject the target compound, Ethyl 4-[(5-bromopentyl)oxy]benzoate, under the same conditions and determine its retention time.
-
LogP Determination: Calculate the log k for the target compound and use the calibration curve to determine its LogP value.
Stability, Storage, and Safety
-
Stability: The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The alkyl bromide is a reactive functional group that can undergo nucleophilic substitution. The compound should be protected from strong nucleophiles and high temperatures.
-
Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Safety: While specific toxicity data is not available, the compound should be handled with care. The presence of an alkyl bromide suggests it may be an alkylating agent and should be considered potentially harmful. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.
Conclusion
Ethyl 4-[(5-bromopentyl)oxy]benzoate is a molecule with significant synthetic utility. Its highly lipophilic nature and the presence of two distinct reactive sites—the ester and the alkyl bromide—make it a valuable intermediate for creating more complex molecules. This guide provides a foundational understanding of its synthesis, predicted physicochemical properties, and analytical characterization, offering a solid starting point for researchers aiming to utilize this compound in their work.
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